Structural Isomer Discrimination: 9,12,15,18-cis Tetraene Positional Identity Differentiates n-6 from n-3 Pathway Commitment
3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (the compound of interest) and 3-oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA (its ω-3 positional isomer) are structurally distinct entities that partition into separate biosynthetic pathways. The ω-6 isomer (9,12,15,18) is the β-ketoacyl-CoA product of adrenoyl-CoA elongation and serves as an intermediate in the n-6 VLC-PUFA elongation cascade [1]. The ω-3 isomer (12,15,18,21) is the corresponding intermediate in the pathway leading from eicosapentaenoic acid (EPA) toward docosahexaenoic acid (DHA) biosynthesis via the Sprecher shunt [2].
| Evidence Dimension | Double-bond positional registration |
|---|---|
| Target Compound Data | 9Z,12Z,15Z,18Z configuration (n-6 tetraene series) |
| Comparator Or Baseline | 3-oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA (12Z,15Z,18Z,21Z configuration; n-3 tetraene series) |
| Quantified Difference | Positional isomerism (first double bond at C9 vs C12); distinct pathway entry points (n-6 VLC-PUFA elongation vs DHA biosynthesis) |
| Conditions | Structural classification per HMDB and ChEBI; pathway assignment per MetaCyc |
Why This Matters
Procurement of the incorrect positional isomer will misassign metabolic flux and confound pathway mapping in PUFA elongation studies.
- [1] ChEBI. CHEBI:73874 - (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:73874. View Source
- [2] KEGG COMPOUND: C16376. (6Z,9Z,12Z,15Z,18Z,21Z)-3-Oxotetracosahexaenoyl-CoA (DHA biosynthesis pathway). https://www.kegg.jp/entry/C16376. View Source
